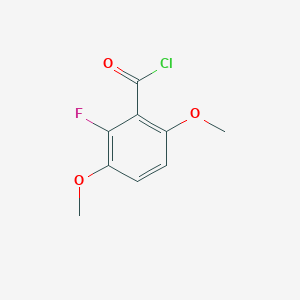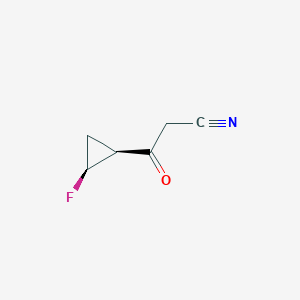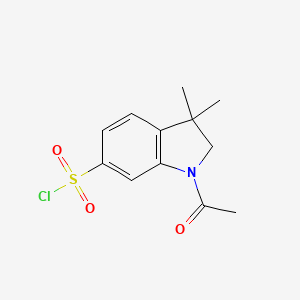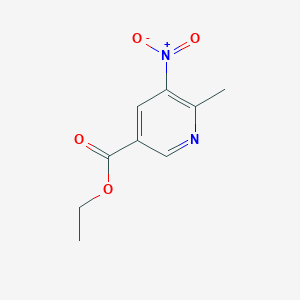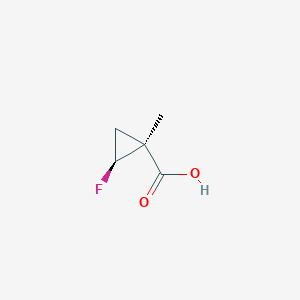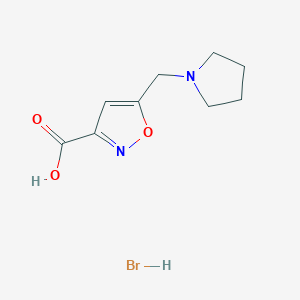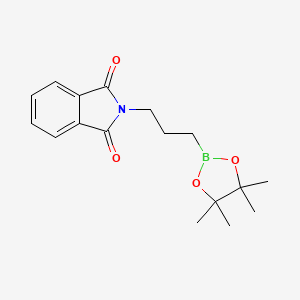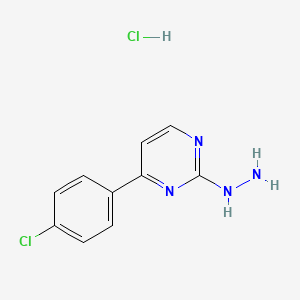
4-Oxo-4-(4-propylphenyl)butanoyl chloride
Descripción general
Descripción
4-Oxo-4-(4-propylphenyl)butanoyl chloride is a useful research compound. Its molecular formula is C13H15ClO2 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Methyl 2-Hydroxy-4-oxo-4-Phenylbutanoates
A study by Zhang et al. (2009) outlines a synthesis method for methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates using Friedel–Crafts acylation, which involves 2-acetoxybutanoyl chloride. This method facilitates the production of various 4-arylbutanoates, significant for synthesizing biologically active compounds, including ACE inhibitors (Zhang, M. N. A. Khan, P. Gong, & Y. S. Lee, 2009).
Synthesis of Aminophosphonic Acids
Research by Reyes-Rangel et al. (2006) involves N-acylation using (diethoxyphosphoryl)butanoyl chloride, leading to the synthesis of pharmacologically relevant aminophosphonic acids (Reyes-Rangel, Marañón, Avila-Ortiz, Parrodi, Quintero, & Juaristi, 2006).
Optical Gating of Synthetic Ion Channels
Ali et al. (2012) utilized a derivative of butanoic acid for optical gating in nanofluidic devices, showing potential applications in controlled release, sensing, and information processing (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
Synthesis of Novel Indole-Based Hybrid Oxadiazole Scaffolds
A study by Nazir et al. (2018) discusses the transformation of 4-(1H-indol-3-yl)butanoic acid into various compounds, demonstrating its potential as an intermediate in synthesizing novel molecules with therapeutic applications (Nazir, Abbasi, Aziz-ur-Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).
Catalytic Applications in Suzuki Coupling Reactions
Wolfe et al. (1999) investigated palladium catalysts in Suzuki coupling reactions, where compounds like 4-chlorobutanoyl chloride are utilized (Wolfe, Singer, Yang, & Buchwald, 1999).
Oxidation Studies of Phenyl Butanoic Acid
Vannamuthu et al. (2015) conducted studies on the oxidation of 4-oxo-4-phenyl butanoic acid, contributing to the understanding of reaction kinetics and thermodynamics in organic chemistry (Vannamuthu, Malik, Shafi, Mansoor, & Abdul, 2015).
Safety and Hazards
4-Oxo-4-(4-propylphenyl)butanoyl chloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-oxo-4-(4-propylphenyl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-2-3-10-4-6-11(7-5-10)12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMHZCFGDNCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407447.png)
